4-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a furo[3,4-b]pyridine core substituted with methoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione typically involves multi-step organic reactions
Formation of the Furo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-(2-Methoxyphenyl)-1-[4-(methyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 4-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione imparts unique properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H16F3NO4 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H16F3NO4/c1-28-17-5-3-2-4-14(17)15-10-18(26)25(16-11-29-20(27)19(15)16)13-8-6-12(7-9-13)21(22,23)24/h2-9,15H,10-11H2,1H3 |
InChI Key |
NBQGEEFCTHIOKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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